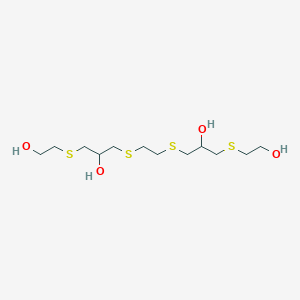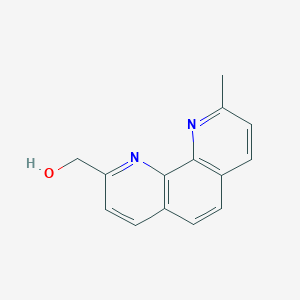![molecular formula C20H32O2 B14297027 4-[4-(Octyloxy)phenyl]cyclohexan-1-OL CAS No. 112493-90-0](/img/structure/B14297027.png)
4-[4-(Octyloxy)phenyl]cyclohexan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Octyloxy)phenyl]cyclohexan-1-OL is an organic compound that features a cyclohexane ring substituted with a phenyl group that has an octyloxy substituent
Preparation Methods
The synthesis of 4-[4-(Octyloxy)phenyl]cyclohexan-1-OL typically involves the following steps:
Formation of the Octyloxyphenyl Intermediate: The initial step involves the alkylation of phenol with octyl bromide in the presence of a base such as potassium carbonate to form 4-octyloxyphenol.
Cyclohexane Ring Formation: The next step involves the reaction of 4-octyloxyphenol with cyclohexanone in the presence of a catalyst such as p-toluenesulfonic acid to form the desired cyclohexanol derivative.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
4-[4-(Octyloxy)phenyl]cyclohexan-1-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form the corresponding cyclohexane derivative using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines using appropriate reagents and conditions
Scientific Research Applications
4-[4-(Octyloxy)phenyl]cyclohexan-1-OL has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(Octyloxy)phenyl]cyclohexan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the octyloxy group enhances its hydrophobic interactions, affecting its solubility and distribution within biological systems .
Comparison with Similar Compounds
4-[4-(Octyloxy)phenyl]cyclohexan-1-OL can be compared with similar compounds such as:
4-(4-Octyloxyphenyl)cyclohexanone: This compound has a ketone group instead of a hydroxyl group, affecting its reactivity and applications.
4-(4-Octyloxyphenyl)cyclohexane: This compound lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-(4-Octyloxyphenyl)cyclohexanol: This compound has a similar structure but with different substituents on the cyclohexane ring, influencing its chemical and physical properties
Properties
CAS No. |
112493-90-0 |
|---|---|
Molecular Formula |
C20H32O2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
4-(4-octoxyphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C20H32O2/c1-2-3-4-5-6-7-16-22-20-14-10-18(11-15-20)17-8-12-19(21)13-9-17/h10-11,14-15,17,19,21H,2-9,12-13,16H2,1H3 |
InChI Key |
ILTSDSAGPFFQQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2CCC(CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[Di(prop-2-en-1-yl)amino]propylidene}hydroxylamine](/img/structure/B14296944.png)
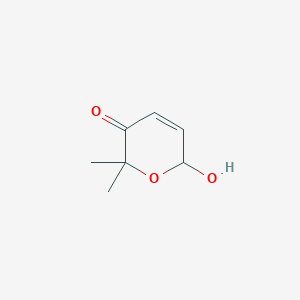
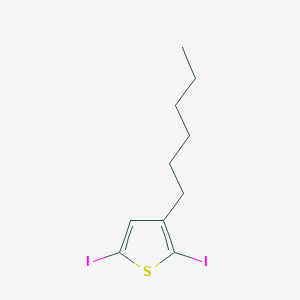
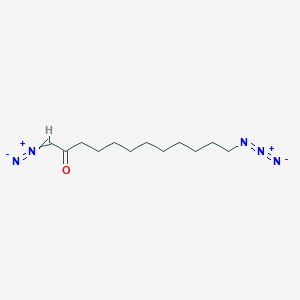
![Diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate](/img/structure/B14296973.png)


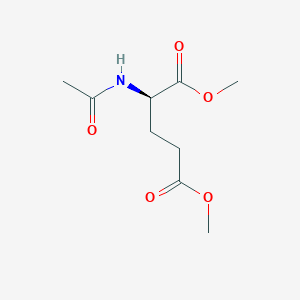
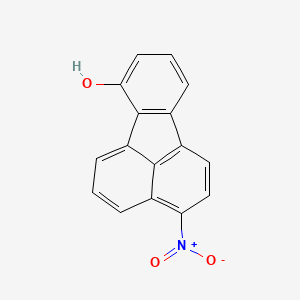

![2,7,7-Trimethyl-7H-furo[2,3-f][1]benzopyran](/img/structure/B14297001.png)
